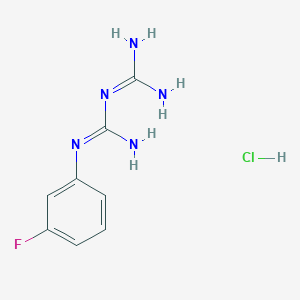

1-(3-Fluorophenyl)biguanide hydrochloride

Vue d'ensemble

Description

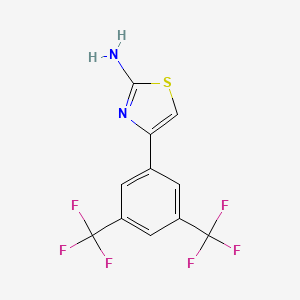

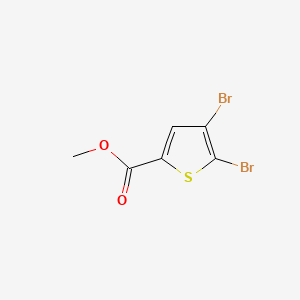

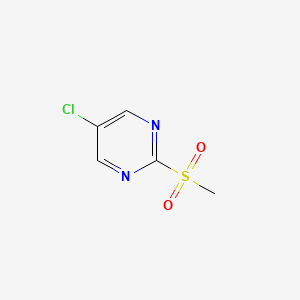

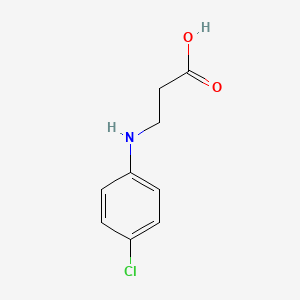

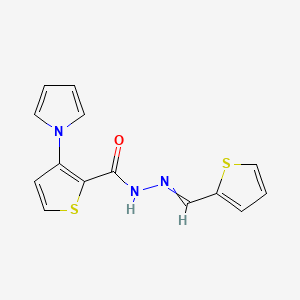

1-(3-Fluorophenyl)biguanide hydrochloride is a derivative of biguanide, a class of compounds known for their biological activities. Biguanides, including phenylbiguanide (PBG) derivatives, have been studied for their effects on various receptors, such as the 5-hydroxytryptamine (5-HT)3 receptors. These compounds have shown a range of activities, including agonist pharmacology at these receptors, which are implicated in a variety of physiological and pathological processes .

Synthesis Analysis

The synthesis of 1-substituted-biguanide derivatives, including those with fluorophenyl groups, typically involves the reaction of suitable precursors with dicyandiamide in an acidic medium. The structures of the synthesized compounds are confirmed using spectroscopic methods. The synthesis process aims to produce compounds with potential biological activities, such as anti-diabetic properties, which are then compared to standard drugs like metformin .

Molecular Structure Analysis

The molecular structure of 1-(4-fluorophenyl)biguanid-1-ium chloride, a closely related compound to 1-(3-fluorophenyl)biguanide hydrochloride, has been analyzed through crystallography. It features a monoprotonated biguanidinium cation and a chloride anion. The biguanidium group is not planar and is rotated with respect to the phenyl group. In the crystal, the molecules form a three-dimensional hydrogen-bonded network, which is significant for understanding the compound's interactions and stability .

Chemical Reactions Analysis

Fluorinated 1-arylbiguanides, including those with a 3-fluorophenyl group, have been studied for their chemical properties and reactions. These compounds exhibit a variety of biological activities, such as anti-inflammatory, anorexigenic, and antimicrobial effects. The electron impact fragmentation of these compounds has been investigated to understand their stability and reactivity under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-arylbiguanides are influenced by the presence of fluorine atoms on the aromatic ring. Fluorine atoms can significantly affect the compound's electron distribution, acidity, and overall reactivity. These properties are crucial for the compound's biological activity and are often explored through experimental studies to determine their potential as therapeutic agents .

Applications De Recherche Scientifique

Structural and Crystalline Properties

1-(3-Fluorophenyl)biguanide hydrochloride has not been directly highlighted in the available literature. However, research on closely related compounds, such as 1-(4-Fluorophenyl)biguanid-1-ium chloride, provides insights into the structural properties that may be relevant. The study of 1-(4-Fluorophenyl)biguanid-1-ium chloride reveals detailed crystalline and molecular structure, demonstrating how the biguanidinium cation and chloride anion interact within the crystal lattice, forming a three-dimensional hydrogen-bonded network. This foundational understanding is crucial for exploring the potential applications of similar compounds in various scientific fields (M. Tutughamiarso & M. Bolte, 2010).

Analytical Applications

A novel determination method for polyhexamethylene biguanide hydrochloride using a fluorescence optode showcases the analytical applications of biguanides. This method leverages the sensitivity of lactone-rhodamine B-based fluorescence towards biguanides, enabling precise measurements of polyhexamethylene biguanide hydrochloride concentrations in solutions. Such analytical techniques are vital for quality control in pharmaceutical manufacturing and environmental monitoring (Akane Funaki et al., 2020).

Antidiabetic Research

Research into 1-substituted-biguanide derivatives has demonstrated significant potential in the treatment of type II diabetes. These studies synthesized new biguanide hydrochloride salts, which, upon oral administration, showed a marked decrease in blood glucose levels in hyperglycemic rats. The findings underscore the therapeutic potential of biguanide derivatives in managing insulin resistance and diabetes, providing a foundation for further exploration of 1-(3-Fluorophenyl)biguanide hydrochloride in similar contexts (S. Abbas et al., 2017).

Antimicrobial and Antiseptic Applications

Polyhexamethylene biguanide hydrochloride, a related biguanide, has been studied for its antimicrobial and antiseptic properties. For instance, its application in treating bacterial vaginosis demonstrates its effectiveness as a local therapy. Such studies highlight the broad antimicrobial potential of biguanides, suggesting areas where 1-(3-Fluorophenyl)biguanide hydrochloride could be investigated for similar applications (S. Kovachev et al., 2016).

Versatile Therapeutic Applications

Biguanides, as a class of compounds, exhibit a wide range of therapeutic applications, from antimalarial and antidiabetic to anticancer and antibacterial activities. The review of biguanides' medicinal chemistry highlights their mechanism of action and the importance of structural variations in determining their biological activities. This comprehensive understanding provides a framework for investigating specific derivatives like 1-(3-Fluorophenyl)biguanide hydrochloride in various therapeutic areas (Deepika Kathuria et al., 2021).

Safety and Hazards

Mécanisme D'action

Action Environment

The action, efficacy, and stability of 1-(3-Fluorophenyl)biguanide hydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place . .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(3-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYOYHXLNBELKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369643 | |

| Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)biguanide hydrochloride | |

CAS RN |

2267-49-4 | |

| Record name | Imidodicarbonimidic diamide, N-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)